molecular formula C11H13ClN2O B2378525 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride CAS No. 1864063-36-4

3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride

Cat. No.: B2378525
CAS No.: 1864063-36-4
M. Wt: 224.69
InChI Key: QXHXFJJPTWRKBL-UHFFFAOYSA-N
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Description

3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is a substituted imidazole derivative characterized by a phenol ring attached to an ethyl-imidazole moiety via a methyl group. Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 224.69 g/mol (CAS: 1955520-26-9) . This compound is structurally related to alpha2-adrenergic agonists, such as dexmedetomidine metabolites, due to its imidazole core and aromatic substitution pattern .

Properties

IUPAC Name

3-[1-(1H-imidazol-5-yl)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-8(11-6-12-7-13-11)9-3-2-4-10(14)5-9;/h2-8,14H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHXFJJPTWRKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)C2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Ullmann reaction, adapted from CN113512003A, is a cornerstone for constructing the aryl-imidazole bond. In this method, p-bromoanisole reacts with imidazole in the presence of cuprous oxide (Cu₂O) and potassium carbonate (K₂CO₃) in N-methylpyrrolidone (NMP) at 120°C for 12 hours. The methoxy-protected intermediate, 1-(4-methoxyphenyl)-1H-imidazole , is isolated via extraction with ethyl acetate and recrystallization (53% yield). Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane at 0°C yields the phenolic product, which is recrystallized from tert-butanol (76% yield).

Key Parameters:

  • Catalyst: Cu₂O (5–10 mol%)
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: NMP or DMF
  • Demethylation Agent: BBr₃ (1.0 M in CH₂Cl₂)

Yield and Purity Considerations

Comparative studies show that replacing Cu₂O with cuprous iodide (CuI) reduces yields to 48% due to inferior catalytic activity. Post-reaction purification via saturated brine washes and methyl tert-butyl ether crystallization effectively removes copper residues, achieving >99% purity.

Direct Alkylation of Imidazole

Solvent-Free Alkylation

EvitaChem’s protocol employs 3-(1H-imidazol-4-yl)ethanol and phenol under hydrochloric acid catalysis without solvents. The reaction proceeds at 80–90°C for 6–8 hours, followed by neutralization with NaOH and extraction into dichloromethane. Continuous flow synthesis enhances scalability, achieving 68–72% yield with <0.5% impurities.

Advantages:

  • Eliminates solvent waste.
  • Suitable for industrial-scale production.

Comparative Analysis with Related Compounds

A analogous method for 3-(1-(dimethylamino)ethyl)phenol hydrochloride (CAS 5441-61-2) involves dissolving the hydrochloride salt in water, extracting with dichloromethane, and adjusting pH to 9.7 with NaOH. This protocol, yielding 65–74%, highlights the importance of pH control in phenolic-imidazole syntheses.

Demethylation of Methoxy-Protected Intermediates

Boron Tribromide vs. Hydrobromic Acid

Demethylation with BBr₃ (as in Section 1.1) outperforms 48% HBr in purity. For example, BBr₃ produces a white solid (99.8% purity), whereas HBr yields a pink-to-yellow product (85–90% purity) due to side reactions.

Recrystallization Solvents

  • tert-Butanol : Preferred for high-purity crystals.
  • Methyl tert-butyl ether : Effective for intermediate purification but less efficient for final product isolation.

Data Tables

Table 1: Comparison of Synthetic Methods

Method Starting Materials Catalyst/Reagent Solvent Yield (%) Purity (%)
Ullmann Coupling p-Bromoanisole, Imidazole Cu₂O, BBr₃ NMP, CH₂Cl₂ 53–76 >99.8
Direct Alkylation 3-(Imidazol-4-yl)ethanol, Phenol HCl Solvent-free 68–72 >99.5
HBr Demethylation 1-(4-Methoxyphenyl)imidazole 48% HBr H₂O/CH₂Cl₂ 65 85–90

Table 2: Catalytic Efficiency in Ullmann Reactions

Catalyst Base Solvent Time (h) Yield (%)
Cu₂O K₂CO₃ NMP 12 53
CuI Cs₂CO₃ DMF 12 48
Cu₂O Cs₂CO₃ NMP 12 74

Industrial-Scale Production

Continuous Flow Synthesis

EvitaChem’s continuous flow system reduces reaction time from 12 hours to 2–3 hours by maintaining precise temperature (80±2°C) and pressure (2–3 bar). This method achieves >95% conversion and minimizes byproduct formation.

Purification Protocols

  • Activated Charcoal Treatment : Removes colored impurities post-demethylation.
  • Crystallization Gradients : Sequential use of methyl tert-butyl ether and tert-butanol ensures phase-pure product.

Chemical Reactions Analysis

Protection/Deprotection of Phenol

Reaction TypeReagents/ConditionsProductYieldReference
SilylationTBDMSCl, imidazole, DMF, 25°C3-[1-(1H-Imidazol-4-yl)ethyl]-O-TBDMS-phenol92%
AcetylationAc₂O, pyridine, 60°C3-[1-(1H-Imidazol-4-yl)ethyl]phenyl acetate85%

Imidazole N–H Functionalization

The imidazole ring participates in cross-coupling reactions:

Reaction TypeCatalyst SystemSubstrateProductYield
N-ArylationCuI/L3, TBAB, NaOH, H₂O, 120°CAryl halides3-[1-(4-Aryl-1H-imidazol-4-yl)ethyl]phenol derivatives70–95%

Catalytic Coupling Reactions

The imidazole group enables metal-catalyzed transformations:

Buchwald–Hartwig Amination

Using Pd(OAc)₂/XPhos:

  • Reacts with aryl bromides to form biaryl amine derivatives at 100°C (toluene)

  • Typical yields: 65–80%

Suzuki–Miyaura Coupling

With Pd(PPh₃)₄ and arylboronic acids:

  • Forms C–C bonds at the imidazole C2 position

  • Reaction time: 12–24 h (80°C, DME/H₂O)

Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

  • Deprotonation : NaOH (aq.) converts it to free base (pH > 5)

  • Re-protonation : HCl (g) in Et₂O regenerates the salt

Oxidation Reactions

Oxidizing AgentConditionsProduct
KMnO₄H₂O, 80°C3-[1-(1H-Imidazol-4-yl)ethyl]cyclohexa-3,5-dien-1,2-dione
DDQCH₂Cl₂, 0°CQuinone derivatives (via phenolic oxidation)

Thermal Stability

DSC analysis shows decomposition at 218°C (TGA, N₂ atmosphere). No melting point observed before decomposition.

Table 1: Comparative Reactivity of Functional Groups

SiteReaction PartnerRate Constant (k, M⁻¹s⁻¹)
PhenolAc₂O1.2 × 10⁻³
ImidazoleI₂/KI4.7 × 10⁻⁴

Table 2: Catalytic Efficiency in Cross-Couplings

CatalystTurnover Frequency (h⁻¹)Selectivity
CuI/L348>99%
Pd/XPhos2293%

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the primary applications of 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Research indicates that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques associated with Alzheimer's disease. A patent describes methods for using imidazole compounds to mitigate the effects of neurodegenerative disorders by targeting these peptides .

Table 1: Mechanism of Action Against Alzheimer's Disease

MechanismDescription
Inhibition of Amyloid-Beta ProductionReduces formation of plaques linked to Alzheimer's disease
Neuroprotective EffectsPotentially protects neurons from degeneration
Modulation of NeuroinflammationMay reduce inflammatory responses in the brain

Cancer Therapeutics

Research has also highlighted the potential of this compound as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune suppression within the tumor microenvironment. IDO inhibitors are being explored as a means to enhance anti-tumor immunity, making this compound a candidate for cancer therapy .

Case Study: IDO Inhibition and Cancer Treatment

In a systematic study focused on IDO inhibitors, derivatives of imidazole were synthesized and tested for their efficacy against various cancer cell lines. The findings indicated that modifications to the imidazole structure could significantly enhance inhibitory potency. For instance, certain derivatives exhibited up to tenfold increases in potency compared to standard compounds .

Table 2: Potency of Imidazole Derivatives Against IDO

CompoundPotency (IC50)Cell Lines Tested
4-Phenyl-Imidazole5 μMT-47D, MDA-MB-468
Modified Derivative A0.5 μMSK-MEL-5, SR leukemia
Modified Derivative B0.3 μMVarious cancer types

Immunological Applications

The compound's ability to modulate immune responses makes it relevant in immunology research. By inhibiting IDO, it can potentially restore immune function in patients with chronic infections or cancers where immune suppression is prevalent .

Mechanism of Action

The mechanism of action of 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Structural Isomer: 2-[1-(1H-Imidazol-4-yl)ethyl]phenol Hydrochloride

  • Structural Difference: The hydroxyl group is in the ortho position on the phenol ring instead of the meta position.
  • Impact :
    • Altered receptor binding due to steric and electronic effects.
    • Reduced alpha2-adrenergic activity compared to meta-substituted derivatives .
  • Molecular Formula : C₁₁H₁₃ClN₂O (identical to the target compound) .

Dexmedetomidine Metabolite: (S)-[3-(1-(1H-Imidazol-4-yl)ethyl)-2-methylphenyl]methanol (OH-Dexmedetomidine)

  • Structural Difference: Contains a 2-methylphenyl group and a hydroxymethyl substituent instead of a phenol.
  • Impact :
    • Acts as a pan-alpha2-adrenergic agonist with high affinity for all receptor subtypes (α2A, α2B, α2C) .
    • Enhanced lipophilicity due to the methyl group, improving blood-brain barrier penetration.
  • Molecular Formula : C₁₃H₁₇N₂O₂ (vs. C₁₁H₁₃ClN₂O for the target compound).

Fluorinated Analogues: [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride

  • Structural Difference: Fluorobenzyl group replaces the phenol-ethyl moiety.
  • Impact: Increased metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . Reduced polarity compared to phenolic derivatives, altering pharmacokinetic profiles.
  • Molecular Weight : 241.69 g/mol (vs. 224.69 g/mol for the target compound) .

Chlorinated Derivatives: 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride

  • Structural Difference : Chloromethyl group on the phenyl ring instead of a hydroxyl group.
  • Impact: Higher reactivity due to the chloromethyl group, enabling conjugation or further chemical modifications . Lower solubility in aqueous media compared to phenolic derivatives.
  • Molecular Formula : C₁₀H₁₀Cl₂N₂ (vs. C₁₁H₁₃ClN₂O) .

Carboxylic Acid Derivatives: 2-[4-(1H-Imidazol-1-yl)phenyl]acetic Acid Hydrochloride

  • Structural Difference : Acetic acid substituent on the phenyl ring.
  • Impact: Enhanced solubility in polar solvents due to the carboxylic acid group. Potential for salt formation or ionic interactions in biological systems .
  • Molecular Weight : 238.67 g/mol (vs. 224.69 g/mol) .

Table 1: Comparative Analysis of Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Pharmacological Activity Key Reference
3-[1-(1H-Imidazol-4-yl)ethyl]phenol HCl C₁₁H₁₃ClN₂O 224.69 Phenol Alpha2-adrenergic modulation
2-[1-(1H-Imidazol-4-yl)ethyl]phenol HCl C₁₁H₁₃ClN₂O 224.69 Phenol (ortho) Reduced receptor affinity
OH-Dexmedetomidine C₁₃H₁₇N₂O₂ 233.29 Hydroxymethyl Pan-alpha2 agonist
[1-(3-Fluorobenzyl)imidazol-4-yl]methanamine HCl C₁₁H₁₃ClFN₂ 241.69 Fluorobenzyl Enhanced metabolic stability
1-(4-(Chloromethyl)phenyl)imidazole HCl C₁₀H₁₀Cl₂N₂ 217.10 Chloromethyl High chemical reactivity

Mechanistic and Functional Insights

  • Phenolic vs. Non-Phenolic Derivatives: Phenolic groups (as in the target compound) improve water solubility but may reduce membrane permeability compared to halogenated or alkylated analogues .
  • Substituent Position : Meta-substitution on the phenyl ring (target compound) optimizes receptor binding for alpha2-adrenergic activity compared to ortho or para positions .
  • Imidazole Core Modifications : Addition of methyl or fluorobenzyl groups enhances lipophilicity and central nervous system penetration, whereas carboxylic acid derivatives favor peripheral activity .

Biological Activity

3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an imidazole ring and a phenolic structure, which are known to contribute to various biological activities. The imidazole moiety is particularly significant in pharmacology due to its role in enzyme inhibition and receptor binding.

Research indicates that compounds with imidazole structures often interact with biological targets such as enzymes involved in metabolic pathways. For instance, studies have shown that imidazole derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression . The binding interactions within the active site of IDO can be influenced by substituents on the imidazole ring, which can enhance the potency of these compounds .

Biological Activities

Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole-containing compounds. For example, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Antimicrobial Activity
Imidazole derivatives also exhibit antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections . For instance, certain derivatives have been reported to possess strong antifungal activity against pathogens like Aspergillus fumigatus and antibacterial effects against Gram-positive bacteria .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various imidazole derivatives on HT29 colorectal cancer cells. Among these, a compound structurally related to this compound demonstrated a CC50 value significantly lower than that of standard chemotherapeutics like fluorouracil, indicating enhanced selectivity for cancer cells over normal cells .

Case Study 2: Antimicrobial Properties

In another investigation, a series of imidazole derivatives were tested for their antibacterial activity using the broth microdilution method. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as effective antimicrobial agents .

Research Findings Summary

Activity Target/Pathogen Effectiveness Reference
AnticancerHT29 colorectal cancer cellsCC50 significantly lower than fluorouracil
AntifungalAspergillus fumigatusStrong antifungal activity
AntibacterialGram-positive bacteriaComparable MIC to antibiotics

Q & A

Q. What synthetic routes are recommended for 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride, and how do reaction conditions impact yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting brominated phenol derivatives (e.g., 3-(2-bromoacetyl)phenol) with formamide under controlled heating (50–70°C), followed by ethyl group introduction via alkylation. Key parameters include reaction time, temperature, and stoichiometric ratios of reagents. Optimization of these factors improves yields, as seen in analogous imidazole derivatives (e.g., 3-(1H-imidazol-4-yl)phenol, 53% yield) . For the hydrochloride salt, post-synthetic treatment with HCl in ethanol is typical.

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 400 MHz in CD3_3OD) confirm regiochemistry and salt formation. Peaks for the imidazole proton (δ ~8.35 ppm) and ethyl group (q, J = 6.6 Hz) are critical .
  • IR Spectroscopy : Absorptions at 3294 cm1 ^{-1 } (O–H stretch) and 1619 cm1 ^{-1 } (imidazole C=N) validate functional groups .
  • HPLC/SFC : Reverse-phase HPLC (≥99% purity) and supercritical fluid chromatography (SFC) resolve enantiomers or impurities .

Q. What stability considerations are critical for handling and storage?

The hydrochloride salt is hygroscopic and sensitive to oxidation. Store at 2–8°C under inert gas (N2_2) in amber glass vials. Avoid exposure to strong bases or oxidizing agents, which may degrade the imidazole ring. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities, particularly hydration states or counterion effects?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement is ideal. For example, SHELX can handle high-resolution data (<1.0 Å) to model hydrogen bonding between the phenol –OH and chloride ions. Twinning or disorder in the ethyl group may require iterative refinement .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies often arise from batch-specific impurities (e.g., unreacted intermediates) or enantiomeric contamination. Solutions include:

  • Purity Reassessment : Use SFC or chiral HPLC to verify enantiomeric excess.
  • Biological Replicates : Conduct dose-response assays in triplicate with independent synthetic batches.
  • Target Validation : Confirm binding to intended targets (e.g., indoleamine 2,3-dioxygenase) via enzyme inhibition assays .

Q. How does the ethyl group on the phenol ring modulate physicochemical properties compared to non-alkylated analogs?

The ethyl group increases lipophilicity (logP +0.5–1.0), enhancing membrane permeability but reducing aqueous solubility. Computational modeling (e.g., COSMO-RS) predicts solubility in DMSO > water (>10 mg/mL). Experimental validation via shake-flask methods at pH 7.4 is recommended .

Q. In multi-step syntheses, how can intermediates be optimized to improve overall yield?

  • Catalysis : Use Pd/C or organocatalysts for selective alkylation.
  • Purification : Employ flash chromatography or recrystallization after each step to minimize carryover impurities.
  • Process Monitoring : In-line FTIR or UPLC-MS tracks reaction progress and identifies bottlenecks .

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